Methoxyethylbenzeneboronic acid, (+)-
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Overview
Description
Methoxyethylbenzeneboronic acid, (+)-, also known as [2-[(1R)-1-Methoxyethyl]phenyl]boronic acid, is a boronic acid derivative with the molecular formula C9H13BO3 and a molecular weight of 180.01 g/mol . This compound is characterized by its white solid appearance and a melting point of 72-74°C . It is used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxyethylbenzeneboronic acid, (+)-, can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This method employs boronic acid derivatives and halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and functional group tolerant, making it suitable for the synthesis of various boronic acid derivatives .
Industrial Production Methods
Industrial production of Methoxyethylbenzeneboronic acid, (+)-, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of environmentally benign reagents and solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methoxyethylbenzeneboronic acid, (+)-, undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid group to a boronate ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Methoxyethylbenzeneboronic acid, (+)-, can yield boronate esters, while reduction can produce boranes .
Scientific Research Applications
Methoxyethylbenzeneboronic acid, (+)-, has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methoxyethylbenzeneboronic acid, (+)-, involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a nucleophile, transferring its organic group to the palladium catalyst, which then forms a new carbon-carbon bond with the electrophilic partner . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Methoxyethylbenzeneboronic acid, (+)-, can be compared with other boronic acid derivatives such as phenylboronic acid and methylboronic acid. While all these compounds share the boronic acid functional group, Methoxyethylbenzeneboronic acid, (+)-, is unique due to its methoxyethyl substituent, which imparts distinct reactivity and selectivity in chemical reactions . Similar compounds include:
- Phenylboronic acid
- Methylboronic acid
- Ethylboronic acid
Conclusion
Methoxyethylbenzeneboronic acid, (+)-, is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable reagent in various chemical reactions and scientific research endeavors.
Properties
CAS No. |
159752-39-3 |
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Molecular Formula |
C9H13BO3 |
Molecular Weight |
180.01 g/mol |
IUPAC Name |
[2-[(1R)-1-methoxyethyl]phenyl]boronic acid |
InChI |
InChI=1S/C9H13BO3/c1-7(13-2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3/t7-/m1/s1 |
InChI Key |
FQRNBDHINRHZRU-SSDOTTSWSA-N |
Isomeric SMILES |
B(C1=CC=CC=C1[C@@H](C)OC)(O)O |
Canonical SMILES |
B(C1=CC=CC=C1C(C)OC)(O)O |
Origin of Product |
United States |
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